![molecular formula C19H24FN5O4S2 B14154557 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 714290-17-2](/img/structure/B14154557.png)
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonylpiperazine, and thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the piperazine ring: This involves the reaction of 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the piperazine intermediate with 5-propyl-1,3,4-thiadiazole-2-amine.
Formation of the butanamide linkage: The final step involves the reaction of the intermediate with a suitable butanoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole: This compound shares the sulfonylpiperazine and fluorophenyl moieties but differs in the thiadiazole structure.
1-(4-fluorophenyl)piperazine: This compound contains the fluorophenyl and piperazine moieties but lacks the sulfonyl and thiadiazole groups.
Uniqueness
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
714290-17-2 |
|---|---|
Fórmula molecular |
C19H24FN5O4S2 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H24FN5O4S2/c1-2-3-17-22-23-19(30-17)21-16(26)8-9-18(27)24-10-12-25(13-11-24)31(28,29)15-6-4-14(20)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,21,23,26) |
Clave InChI |
UWEHWDVOJGEWNM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Solubilidad |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
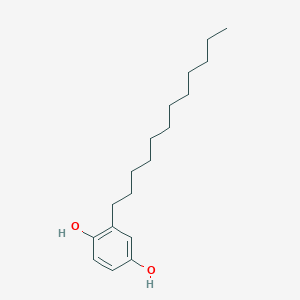

![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
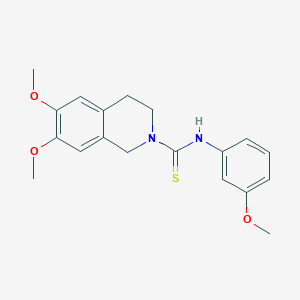
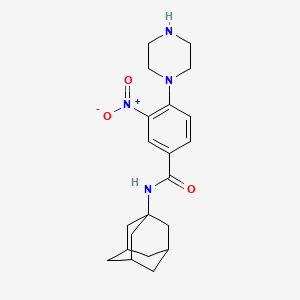
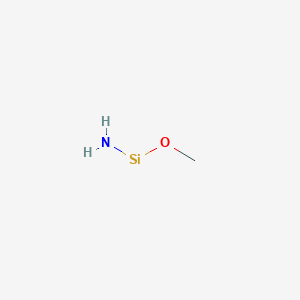
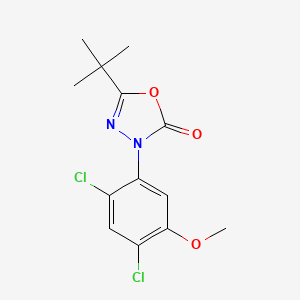
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
